

# Introduction: A Versatile Bifunctional Reagent in Modern Synthesis

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## Compound of Interest

Compound Name: *4-(Chloromethyl)phenylacetic acid*

Cat. No.: B1626303

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2-[4-(Chloromethyl)phenyl]acetic acid, a seemingly unassuming molecule, holds a prominent position in the toolbox of synthetic chemists, particularly those in pharmaceutical and materials science research. Its unique bifunctional nature—possessing both a reactive benzylic chloride for alkylation and a versatile carboxylic acid for amide or ester formation—makes it an invaluable building block for complex molecular architectures.

The formal IUPAC name for this compound is 2-[4-(chloromethyl)phenyl]acetic acid[1]. However, it is widely known in literature and commercial catalogs by several synonyms, including **4-(Chloromethyl)phenylacetic acid**, p-(Chloromethyl)phenylacetic acid, and 4-(Chloromethyl)benzeneacetic acid[1]. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its emerging role in the development of novel therapeutic modalities.

## Physicochemical and Spectroscopic Profile

Accurate identification and characterization are paramount for the successful application of any chemical reagent. The key properties of 2-[4-(chloromethyl)phenyl]acetic acid are summarized below.

## Core Properties

Property	Value	Source
CAS Number	56066-91-2	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>9</sub> H <sub>9</sub> ClO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	184.62 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
Appearance	White to off-white solid	<a href="#">[4]</a>
IUPAC Name	2-[4-(chloromethyl)phenyl]acetic acid	<a href="#">[1]</a>

## Computed Physicochemical Data

Property	Value	Source
XLogP3	1.9	<a href="#">[1]</a>
Hydrogen Bond Donor Count	1	<a href="#">[1]</a>
Hydrogen Bond Acceptor Count	2	<a href="#">[1]</a>
Rotatable Bond Count	3	<a href="#">[1]</a>
Topological Polar Surface Area	37.3 Å <sup>2</sup>	<a href="#">[1]</a>
Exact Mass	184.0291072 Da	<a href="#">[1]</a>

## Spectroscopic Signature

The structural identity of 2-[4-(chloromethyl)phenyl]acetic acid is unequivocally confirmed through standard spectroscopic techniques. While experimental spectra should be run for each new batch, the expected characteristic signals are as follows:

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons (typically two doublets in the 7.2-7.4 ppm range), a singlet for the benzylic methylene protons of the chloromethyl group (~4.6 ppm), a singlet for the methylene protons of the acetic acid moiety (~3.6 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).

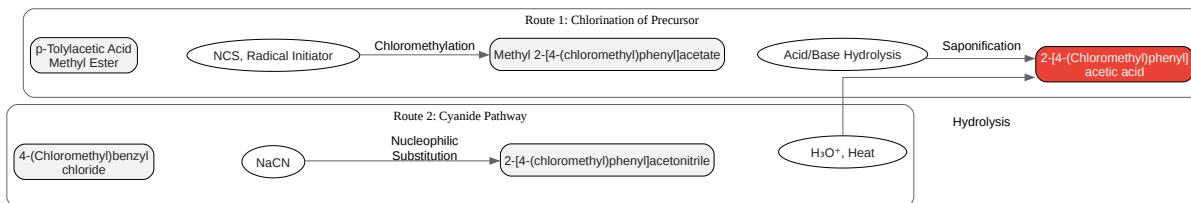
- $^{13}\text{C}$  NMR: The carbon NMR will display signals for the carboxyl carbon (~177 ppm), the aromatic carbons (in the 128-140 ppm range), the chloromethyl carbon (~45 ppm), and the acetic acid methylene carbon (~40 ppm).
- Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad O-H stretching band from the carboxylic acid dimer ( $2500\text{-}3300\text{ cm}^{-1}$ ), a sharp C=O stretch (~1700  $\text{cm}^{-1}$ ), C-O stretching and O-H bending bands (~1400-1200  $\text{cm}^{-1}$ ), and C-Cl stretching bands (600-800  $\text{cm}^{-1}$ ).
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak ( $\text{M}^+$ ) at  $\text{m/z}$  184 and a characteristic  $\text{M}+2$  peak at  $\text{m/z}$  186 with an approximate 3:1 intensity ratio, confirming the presence of a single chlorine atom.

## Synthesis and Chemical Reactivity

### Synthetic Pathways

The synthesis of 2-[4-(chloromethyl)phenyl]acetic acid can be approached through several strategic routes. A common and logical method involves the chloromethylation of a suitable phenylacetic acid precursor. One established industrial approach for analogous compounds involves the reaction of a protected phenylacetic acid derivative, such as methyl p-tolylacetate, with a chlorinating agent like N-chlorosuccinimide (NCS) under radical initiation, followed by hydrolysis of the ester.

A highly relevant method is the direct  $\alpha$ -chlorination of phenylacetic acids. Recent advancements have shown that treating para-substituted phenylacetic acids with catalytic phosphorus trichloride ( $\text{PCl}_3$ ) and trichloroisocyanuric acid (TCCA) under solvent-free conditions can rapidly yield the desired products in high yields. This avoids harsh conditions and protects other functional groups.



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Caption: Key synthetic routes to 2-[4-(chloromethyl)phenyl]acetic acid.

## Core Reactivity and Mechanistic Insights

The utility of this reagent stems from the orthogonal reactivity of its two functional groups.

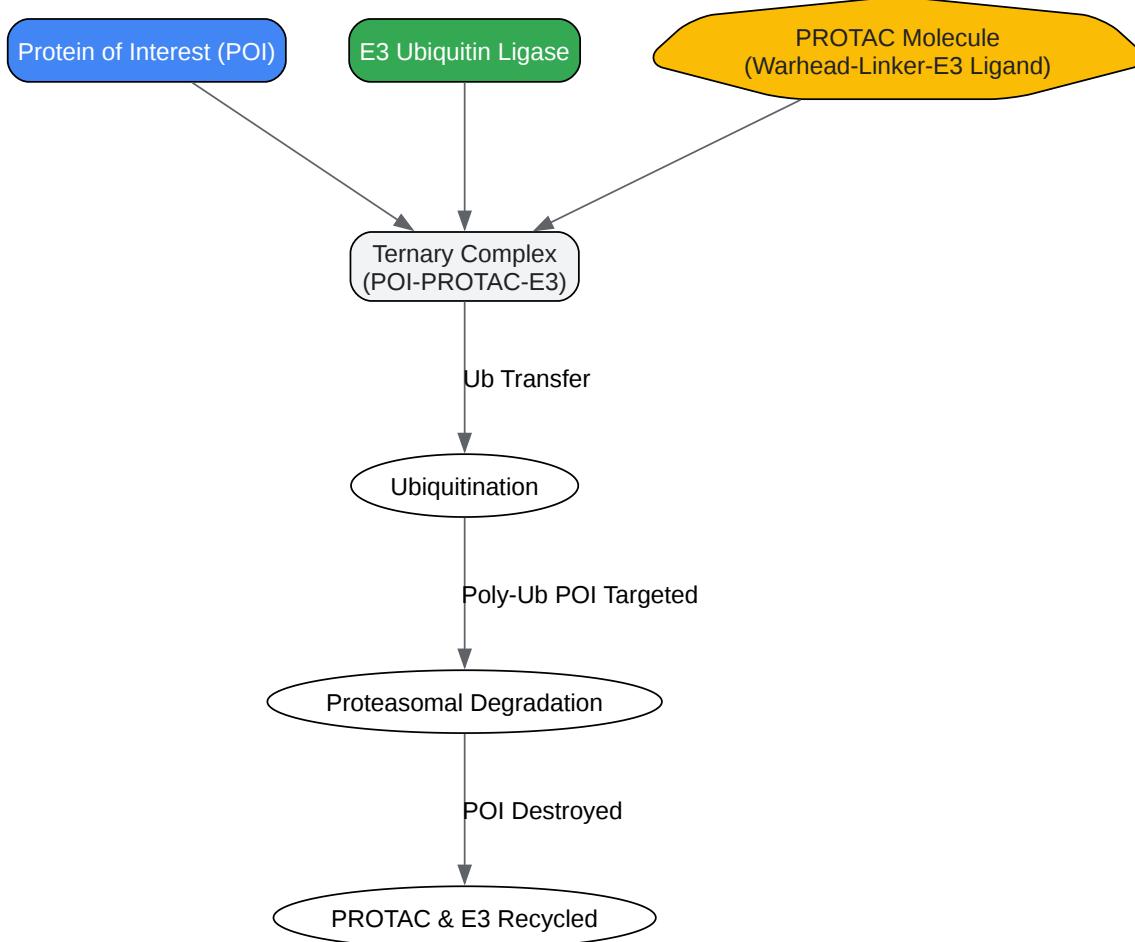
- **Alkylation via the Chloromethyl Group:** The benzylic chloride is an excellent electrophile, readily undergoing  $S_N2$  reactions with a wide range of nucleophiles (amines, phenols, thiols, carboxylates). This reactivity is central to its use as a linker, where it serves to covalently attach the phenylacetic acid core to another molecule. The choice of a non-nucleophilic base and an appropriate solvent is critical to prevent self-reaction or reaction with the carboxylic acid moiety.
- **Derivatization of the Carboxylic Acid:** The carboxylic acid can be activated and converted into esters, amides, or acid chlorides. Standard coupling reagents like EDC/HOBt or HATU are effective for amide bond formation, while esterification can be achieved under Fischer conditions or by reaction with an alcohol in the presence of a dehydrating agent like DCC. This functionality is crucial for attaching the molecule to the second component of a bifunctional system, such as an E3 ligase ligand in a PROTAC.

# Application Spotlight: A Key Linker in PROTAC Drug Development

Perhaps the most significant contemporary application of 2-[4-(chloromethyl)phenyl]acetic acid is in the field of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system[5][6].

A PROTAC molecule consists of three components:

- A ligand that binds to the target Protein of Interest (POI).
- A ligand that recruits an E3 ubiquitin ligase.
- A chemical linker that connects the two ligands[7].

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Caption: The catalytic mechanism of action for a PROTAC molecule.

2-[4-(Chloromethyl)phenyl]acetic acid serves as an ideal "linker" component. Its dual reactivity allows for a modular and convergent synthesis strategy. For example, the carboxylic acid can be coupled to an E3 ligase ligand (e.g., derived from pomalidomide or VHL ligands), and the resulting intermediate can then be alkylated using its chloromethyl group with a nucleophilic handle on the POI-binding ligand[3]. The nature of the linker—its length, rigidity, and solubility—is not merely a spacer but plays a critical role in the efficacy of the final PROTAC by influencing the stability and geometry of the crucial ternary complex[8][9].

## Experimental Protocol: N-Alkylation of a Primary Amine

This protocol provides a representative example of using 2-[4-(chloromethyl)phenyl]acetic acid as an alkylating agent, a key step in many synthetic applications.

**Objective:** To synthesize N-(benzyl)-2-[4-(chloromethyl)phenyl]acetamide.

**Materials:**

- 2-[4-(Chloromethyl)phenyl]acetic acid (1.0 eq)
- Benzylamine (1.1 eq)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
- Hydroxybenzotriazole (HOBr) (1.2 eq)
- N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
- Anhydrous Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>)
- Brine
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

**Procedure:**

- Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N<sub>2</sub> or Ar), add 2-[4-(chloromethyl)phenyl]acetic acid (1.0 eq), EDC (1.2 eq), and HOBr (1.2 eq).
- Solvent Addition: Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration relative to the starting acid).
- Activation: Stir the mixture at room temperature for 20-30 minutes. This pre-activation step forms the active HOBr ester.
- Amine Addition: In a separate flask, dissolve benzylamine (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture, followed by the addition of DIPEA (2.5 eq).
- Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting acid is consumed (typically 4-12 hours).
- Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with additional DCM.
- Extraction: Wash the organic layer sequentially with 1M HCl, saturated aq. NaHCO<sub>3</sub>, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
- Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(benzyl)-2-[4-(chloromethyl)phenyl]acetamide.

## Safety and Handling

As a reactive chlorinated compound and a carboxylic acid, 2-[4-(chloromethyl)phenyl]acetic acid must be handled with appropriate care.

- Hazard Identification: The compound is classified as an irritant. It is harmful if swallowed and causes skin and serious eye irritation[10]. The presence of the benzylic chloride suggests it

is a potential lachrymator and alkylating agent.

- Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles[10][11].
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents[10].
- Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains[11].

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## References

- 1. 4-(Chloromethyl)phenylacetic acid | C9H9ClO2 | CID 10313419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. appchemical.com [appchemical.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Page loading... [wap.guidechem.com]
- 5. chempep.com [chempep.com]
- 6. precisepeg.com [precisepeg.com]
- 7. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 8. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
- 9. Exploration and innovation of Linker features in PROTAC design [bocsci.com]
- 10. fishersci.com [fishersci.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]

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